![molecular formula C16H16N2OS B401421 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 320581-13-3](/img/structure/B401421.png)
2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole” is a chemical compound offered by various chemical suppliers . It’s also known by its CAS number 320581-13-3.
Molecular Structure Analysis
The molecular structure of “this compound” can be obtained from chemical databases or suppliers. The molecular formula is C16H16N2OS and the molecular weight is 284.4g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as density, melting point, boiling point, etc., can be found in chemical databases .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Derivatives of 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole have shown promising results in antimicrobial activities. Several studies have synthesized and evaluated the antimicrobial efficacy of these derivatives against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. These studies highlight the compound's potential as a potent antibacterial and antifungal agent in medical applications (Salahuddin et al., 2017, Kühler et al., 2002, Kuș et al., 2004, Ansari & Lal, 2009, Zhang et al., 2015).
Anticancer Activities
The compound and its derivatives have been investigated for their potential anticancer properties. Studies have shown promising results in inhibiting various cancer cell lines, including colon carcinoma cells (HCT-116), hepatocellular carcinoma cells (Hep-G2), and non-small cell lung cancer cell lines (H460). The synthesis and structural modification of these compounds have been a focus to enhance their anticancer efficacy while understanding their mechanism of action (Abdel‐Aziz et al., 2009, Pérez‐Villanueva et al., 2013, Chhajed et al., 2016, Varshney et al., 2015).
Mecanismo De Acción
Target of Action
The compound 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole, also known as 2-((2-(o-Tolyloxy)ethyl)thio)-1H-benzo[d]imidazole, is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit antiproliferative and antimicrobial activities . .
Mode of Action
Benzimidazole derivatives are generally known to interact with their targets, leading to antiproliferative and antimicrobial effects
Biochemical Pathways
Benzimidazole derivatives are generally known to affect various biochemical pathways, leading to their antiproliferative and antimicrobial effects
Result of Action
Benzimidazole derivatives are generally known to exhibit antiproliferative and antimicrobial effects
Propiedades
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-6-2-5-9-15(12)19-10-11-20-16-17-13-7-3-4-8-14(13)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVCQWLJSSUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

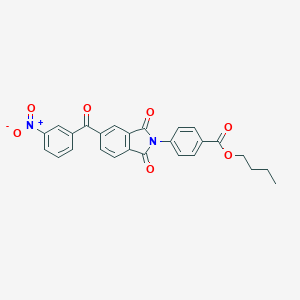
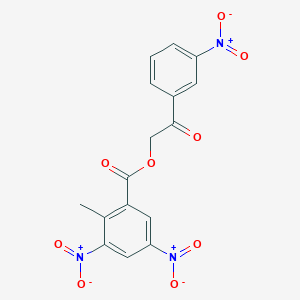
![2-{4-Nitrophenyl}-2-oxoethyl [(4-chlorobenzoyl)amino]acetate](/img/structure/B401343.png)
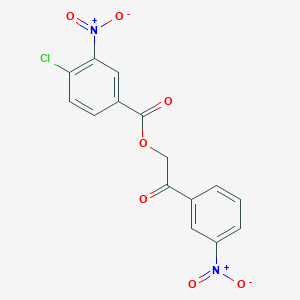
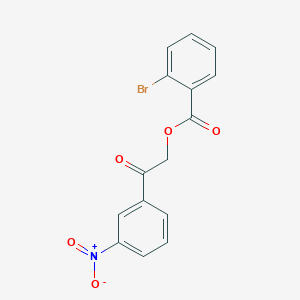


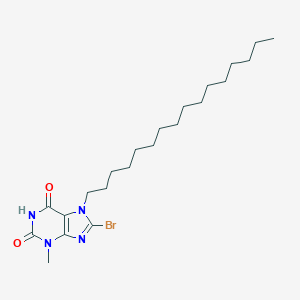

![2-(4-Bromophenyl)-2-oxoethyl [(5-bromo-2-furoyl)amino]acetate](/img/structure/B401351.png)
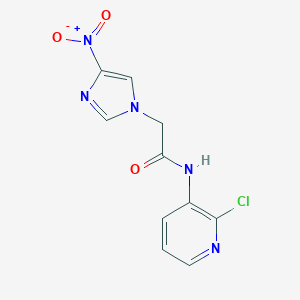
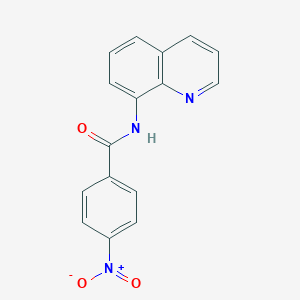
![diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B401360.png)
